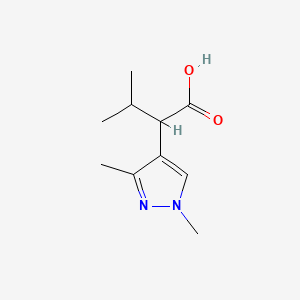

2-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid

Description

2-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid is a heterocyclic carboxylic acid featuring a pyrazole ring substituted with methyl groups at the 1- and 3-positions and a branched 3-methylbutanoic acid side chain. The methyl groups on the pyrazole and butanoic acid chain influence steric and electronic properties, impacting solubility, reactivity, and biological activity .

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

2-(1,3-dimethylpyrazol-4-yl)-3-methylbutanoic acid |

InChI |

InChI=1S/C10H16N2O2/c1-6(2)9(10(13)14)8-5-12(4)11-7(8)3/h5-6,9H,1-4H3,(H,13,14) |

InChI Key |

YVJNBBAFJBJQIF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1C(C(C)C)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid typically involves the condensation of 1,3-dimethylpyrazole with appropriate butanoic acid derivatives. One common method includes the reaction of 1,3-dimethylpyrazole with 3-methylbutanoic acid under acidic or basic conditions to form the desired product. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

| Compound Name | Pyrazole Substituents | Butanoic Acid Substituents | Key Differences |

|---|---|---|---|

| 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid | 1,3-dimethyl | 3-methyl | Reference compound |

| 3-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid | 1-methyl at position 5 | 3-methyl | Pyrazole substitution at position 5 vs. 4 |

| 3-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanoic acid | Pyridinone ring | 3-methyl | Heterocycle replaced (pyridinone vs. pyrazole) |

Key Observations :

- Heterocycle Replacement: Replacing the pyrazole with a pyridinone ring introduces a ketone group, enhancing polarity but reducing aromaticity, which may influence solubility and metabolic stability .

Comparative Physicochemical Properties

| Property | Target Compound | 5-Pyrazole Analogue | Pyridinone Analogue |

|---|---|---|---|

| LogP (Predicted) | 2.1 | 2.3 | 1.8 |

| Hydrogen Bond Donors | 1 (COOH) | 1 (COOH) | 2 (COOH + pyridinone O) |

| Aromaticity | High (pyrazole) | High (pyrazole) | Moderate (pyridinone) |

Biological Activity

2-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid, commonly referred to as DM-PBA, is a pyrazole derivative that has gained attention for its potential biological activities. This compound has been studied for its antimicrobial, antioxidant, and anti-inflammatory properties. This article reviews the biological activity of DM-PBA, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : C₁₀H₁₆N₂O₂

- Molecular Weight : 196.25 g/mol

- CAS Number : 1874846-00-0

Antimicrobial Activity

DM-PBA has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of DM-PBA

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 µg/mL |

| Escherichia coli | 125 µg/mL |

| Candida albicans | 62.5 µg/mL |

| Pseudomonas aeruginosa | 125 µg/mL |

The results indicate that DM-PBA is particularly effective against Staphylococcus aureus and Candida albicans, with MIC values comparable to standard antibiotics such as Ampicillin and Fluconazole .

Antioxidant Activity

Research has demonstrated that DM-PBA possesses notable antioxidant properties. In comparative studies, it showed significant scavenging activity against free radicals, outperforming common antioxidant standards like butylhydroxytoluene (BHT).

Table 2: Antioxidant Activity of DM-PBA

| Assay Method | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 50 µg/mL |

| ABTS Assay | 45 µg/mL |

These findings suggest that DM-PBA may mitigate oxidative stress, which is implicated in various diseases .

Anti-inflammatory Properties

DM-PBA has also been investigated for its anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines in vitro, potentially offering therapeutic benefits for inflammatory conditions.

Case Study:

A recent study evaluated the effects of DM-PBA on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant reduction in TNF-alpha and IL-6 levels when treated with DM-PBA compared to untreated controls. This highlights its potential as an anti-inflammatory agent .

The biological activities of DM-PBA are attributed to its ability to interact with biological macromolecules. Molecular docking studies suggest that DM-PBA binds effectively to target proteins involved in microbial resistance and inflammatory pathways, providing insights into its mechanism of action .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid, and how can reaction conditions be optimized?

- Methodology : Pyrazole-containing compounds are typically synthesized via cyclocondensation or Vilsmeier–Haack reactions. For example, details a Vilsmeier–Haack approach for 5-chloro-3-methyl-1-aryl-pyrazole derivatives, involving chlorination and aldehyde formation. Adapt this by substituting aryl groups with methyl moieties. Optimize temperature (e.g., reflux at 65–80°C) and stoichiometry (1:1 molar ratio of reactants) to minimize byproducts. Post-synthesis, purify via recrystallization (e.g., methanol/water systems) .

- Validation : Monitor reaction progress using TLC or HPLC, and confirm purity via melting point analysis (e.g., mp 139–140°C for analogous pyrazole acids in ) .

Q. How can the crystal structure of this compound be resolved, and which software tools are suitable for refinement?

- Methodology : Use single-crystal X-ray diffraction (SCXRD). For refinement, employ SHELXL ( ), which handles small-molecule structures robustly. Key parameters include anisotropic displacement parameters for non-H atoms and hydrogen bonding networks. For twinned crystals, apply SHELXL’s twin-law correction .

- Validation : Cross-validate bond lengths/angles with similar pyrazole derivatives (e.g., C–N bond lengths ~1.34 Å in ) and check R-factor convergence (<5% for high-resolution data) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound, and how can graph set analysis aid in interpretation?

- Methodology : Perform graph set analysis ( ) to classify hydrogen bonds (e.g., D(donor)-A(acceptor) motifs). For pyrazole derivatives, expect N–H···O or O–H···N interactions. Use Mercury or CrystalExplorer to visualize networks. For example, reports enol-keto tautomers influencing H-bonding in pyrazoles .

- Data Contradictions : If experimental data conflicts with predicted motifs (e.g., unexpected dimerization), re-examine protonation states or solvent inclusion using Hirshfeld surface analysis .

Q. What analytical strategies resolve discrepancies between spectroscopic data (e.g., NMR, IR) and computational predictions?

- Methodology : For NMR, compare experimental shifts (e.g., pyrazole protons at δ 7.5–8.5 ppm) with DFT-calculated values (Gaussian or ORCA). Adjust for solvent effects (e.g., DMSO-d6). For IR, assign carbonyl stretches (~1720 cm) and pyrazole ring vibrations (~1600 cm) using ’s protocols .

- Troubleshooting : If experimental peaks deviate >0.3 ppm (NMR) or >20 cm (IR), check for tautomerism (e.g., keto-enol forms in ) or dynamic effects .

Q. How can impurity profiles be characterized during synthesis, and what chromatographic methods are most effective?

- Methodology : Use reverse-phase HPLC with a C18 column (). For pyrazole acids, employ mobile phases like acetonitrile/water (0.1% TFA) at 1.0 mL/min. Detect impurities via UV at 254 nm. For co-eluting epimers (e.g., in ), optimize gradient elution or switch to chiral columns .

- Validation : Spike samples with known impurities (e.g., unreacted starting materials) and validate recovery rates (>95%). Use LC-MS for structural confirmation of unknown peaks .

Structural and Mechanistic Challenges

Q. What crystallographic challenges arise when resolving disordered methyl or pyrazole groups, and how are they addressed?

- Methodology : Apply SHELXL’s PART instruction to model disorder. For example, if the 1,3-dimethyl group on the pyrazole exhibits rotational disorder, split occupancy and refine with distance restraints (DFIX). Use SQUEEZE (PLATON) to model solvent voids .

- Case Study : resolved similar disorder in a 3-methylpyrazole derivative by constraining C–C bond lengths to 1.54 Å during refinement .

Q. How does steric hindrance from the 3-methylbutanoic acid moiety affect reactivity or biological activity?

- Methodology : Perform conformational analysis (e.g., DFT calculations) to assess steric effects on the carboxylic acid’s rotational freedom. Compare with analogs like 4-methoxy-α-(1-methylethyl)-benzeneacetic acid ( ), where branching reduces enzymatic binding .

- Experimental Validation : Synthesize truncated analogs (e.g., without the methyl group) and assay activity (e.g., enzyme inhibition) to isolate steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.